

# An In-depth Technical Guide to the Crystal Structure Analysis of Cummingtonite

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	CUMMINGTONITE	
Cat. No.:	B1174272	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **cummingtonite**, a complex inosilicate mineral belonging to the amphibole supergroup. This document details the crystallographic parameters, experimental methodologies for its characterization, and a logical workflow for its analysis, tailored for a scientific audience.

## **Introduction to Cummingtonite**

**Cummingtonite** is a magnesium iron silicate hydroxide with the general chemical formula  $(Mg,Fe^{2+})_2(Mg,Fe^{2+})_5Si_8O_{22}(OH)_2.[1]$  It is a metamorphic amphibole that forms a solid solution series with grunerite, the iron-rich end member.[2][3] The mineral crystallizes in the monoclinic system and is of significant interest to geoscientists for its role in understanding metamorphic processes. Its complex crystal structure and the variable cation distribution within its atomic sites present a fascinating case study in mineralogical crystallography.

## **Crystallographic Data**

The crystal structure of **cummingtonite** has been elucidated through numerous studies, primarily employing X-ray diffraction techniques. The mineral can exist in two different space groups, C2/m and P2<sub>1</sub>/m, with the transition between them being pressure-dependent.[4] Below is a summary of the key crystallographic data.

Table 1: Unit Cell Parameters for Cummingtonite



Space Group	a (Å)	b (Å)	c (Å)	β (°)	V (ų)	z	Referen ce
C2/m	9.53	18.23	5.32	101.97	904.16	2	[1][5]
C2/m	9.516(5)	18.139(1 0)	5.311	102.1	-	2	[6]
P21/m	9.4885(1 9)	18.040(4)	5.2891(1 1)	102.06(3)	885.4(3)	2	[4][7]
P21/m (at 140 K)	9.4920	18.0930	5.2920	102.110	888.617	-	[8]

Table 2: Atomic Coordinates and Site Occupancy for P21/m Cummingtonite

The distribution of cations such as  $Mg^{2+}$ ,  $Fe^{2+}$ , and  $Mn^{2+}$  over the different M sites is a critical aspect of **cummingtonite**'s crystal chemistry. The following table presents the site populations for a P21/m **cummingtonite**.[4][7]

Site	Mg (apfu)	Fe²+ (apfu)	Mn²+ (apfu)
M(1)	1.972(8)	0.028	-
M(2)	2.000	-	-
M(3)	0.989(6)	0.011	-
M(4)	0.815(8)	1.125	0.060

Note: apfu = atoms per formula unit

A refinement of the crystal structure of a C2/m **cummingtonite** showed the following distribution of Mg<sup>2+</sup> and Fe<sup>2+</sup> over the four cation sites[9]:

• M1: 84% Mg and 16% Fe

• M2: 95% Mg and 5% Fe

M3: 84% Mg and 16% Fe

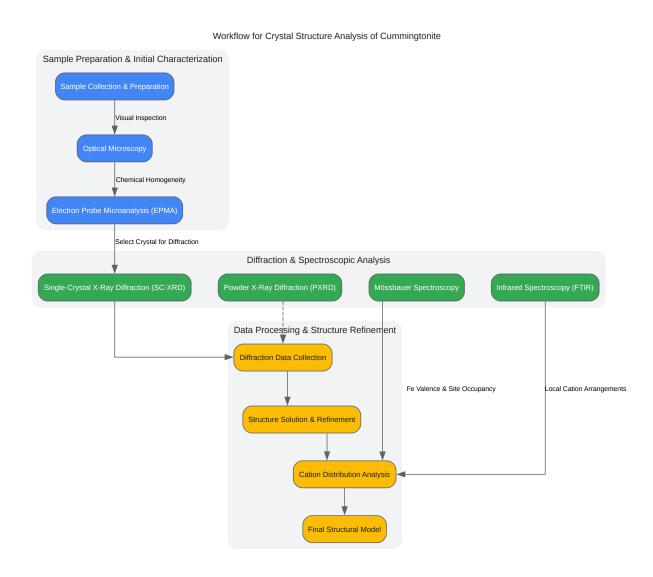


• M4: 13% Mg and 87% Fe

# **Experimental Protocols for Crystal Structure Analysis**

The determination of **cummingtonite**'s crystal structure relies on a combination of sophisticated analytical techniques. A general workflow for this process is outlined below, followed by detailed descriptions of the key experimental methods.





Click to download full resolution via product page

Workflow for the crystal structure analysis of cummingtonite.



Objective: To determine the precise chemical composition of the **cummingtonite** sample.[10] [11]

#### Methodology:

- Sample Preparation: A polished thin section or a grain mount of the **cummingtonite** sample is prepared and coated with a thin layer of carbon to ensure electrical conductivity.
- Instrumentation: An electron microprobe, which is a scanning electron microscope equipped with wavelength-dispersive spectrometers (WDS), is used.[11]
- Analysis: A focused beam of high-energy electrons is directed onto the sample surface. This
  interaction generates characteristic X-rays, unique to the elements present in the sample.
   [10]
- Quantification: The intensities of the characteristic X-rays are measured by the WDS and compared to those obtained from standard materials of known composition. This allows for the precise quantification of the elemental composition.
- Data Correction: The raw data is corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to obtain accurate elemental weight percentages.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of the crystal.

#### Methodology:

- Crystal Selection: A small, single crystal of cummingtonite (typically < 0.1 mm) is carefully selected under a microscope.
- Mounting: The crystal is mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic
  X-ray beam is directed at the crystal, which is rotated through a series of angles. The
  diffracted X-rays are detected, and their intensities and positions are recorded. For studies at
  non-ambient conditions, the crystal may be placed in a diamond-anvil cell for high-pressure
  experiments or a cryostat for low-temperature studies.[4]



- Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background scattering, absorption, and Lorentz-polarization effects.
- Structure Solution: The positions of the atoms in the unit cell are determined using direct methods or Patterson methods.
- Structure Refinement: The initial atomic model is refined using a least-squares method to obtain the best fit between the observed and calculated diffraction intensities. This process yields precise atomic coordinates, site occupancies, and anisotropic displacement parameters.[7][12]

Objective: To determine the valence state and coordination environment of iron (Fe) atoms within the crystal structure.

#### Methodology:

- Principle: <sup>57</sup>Fe Mössbauer spectroscopy is a nuclear technique that probes the local environment of iron nuclei.
- Sample Preparation: A powdered sample of **cummingtonite** is used.
- Data Acquisition: The sample is exposed to a source of gamma rays (typically from the decay of <sup>57</sup>Co). The absorption of these gamma rays by the <sup>57</sup>Fe nuclei in the sample is measured as a function of the gamma-ray energy.
- Spectral Analysis: The resulting Mössbauer spectrum consists of one or more doublets (for paramagnetic Fe<sup>2+</sup> and Fe<sup>3+</sup>). The parameters of these doublets (isomer shift and quadrupole splitting) provide information about the oxidation state, coordination number, and site symmetry of the iron atoms.[7][12] This is particularly useful for distinguishing Fe<sup>2+</sup> at the M(1), M(2), M(3), and M(4) sites.[7]

Objective: To investigate the local arrangement of cations around the hydroxyl (OH) groups.

#### Methodology:

Principle: Infrared spectroscopy measures the absorption of infrared radiation by the sample,
 which excites molecular vibrations. In cummingtonite, the frequency of the OH-stretching

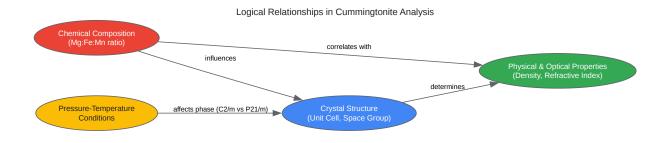


vibration is sensitive to the nature of the cations occupying the adjacent M(1) and M(3) sites.

- Sample Preparation: A thin film of the sample can be prepared using a diamond microcompression cell, or a powdered sample can be mixed with KBr to form a pellet.[7]
- Data Acquisition: The sample is placed in an FTIR spectrometer, and an infrared spectrum is collected.
- Spectral Interpretation: The positions and intensities of the absorption bands in the OH-stretching region (around 3600-3700 cm<sup>-1</sup>) are analyzed to deduce the local configurations of Mg, Fe, and Mn around the OH groups.[7][13]

## **Logical Relationships in Cummingtonite Analysis**

The interplay between the chemical composition and the crystal structure is fundamental to understanding **cummingtonite**. The following diagram illustrates the logical relationships between these aspects.



Click to download full resolution via product page

Interdependencies in the analysis of **cummingtonite**.

### Conclusion

The crystal structure analysis of **cummingtonite** is a multi-faceted process that requires the integration of data from various advanced analytical techniques. The detailed characterization of its crystal structure, including the precise determination of cation distribution, is crucial for



understanding the petrogenesis of metamorphic rocks and the fundamental principles of mineral physics and chemistry. The methodologies and data presented in this guide provide a robust framework for researchers engaged in the study of this and other complex silicate minerals.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Cummingtonite Wikipedia [en.wikipedia.org]
- 2. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 3. Cummingtonite (Cummingtonite) Rock Identifier [rockidentifier.com]
- 4. researchgate.net [researchgate.net]
- 5. mindat.org [mindat.org]
- 6. handbookofmineralogy.org [handbookofmineralogy.org]
- 7. researchgate.net [researchgate.net]
- 8. rruff.geo.arizona.edu [rruff.geo.arizona.edu]
- 9. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 10. jsg.utexas.edu [jsg.utexas.edu]
- 11. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 12. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Crystal Structure Analysis of Cummingtonite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1174272#crystal-structure-analysis-of-cummingtonite]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com